Taurobilirubin

Descripción

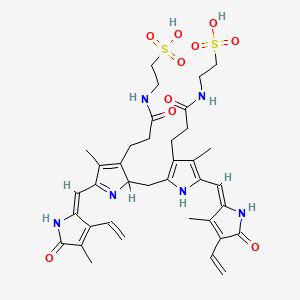

Taurobilirubin (C₃₇H₄₄N₆O₁₀S₂Na₂) is a synthetic, water-soluble bilirubin conjugate in which bilirubin is chemically bound to two taurine molecules, forming a ditaurate sodium salt . It is primarily utilized in clinical diagnostics as a reference standard for measuring direct (conjugated) bilirubin in serum, enabling accurate assessment of hepatobiliary function . Unlike unconjugated bilirubin, this compound is stable in aqueous solutions, making it ideal for laboratory assays. Its molecular weight is 842.91 g/mol, and it is stored at -20°C to prevent degradation . Commercial production by Lee Biosolutions highlights its importance in research and diagnostic kits, where it serves as a critical calibrator for automated analyzers .

Propiedades

Número CAS |

39084-19-0 |

|---|---|

Fórmula molecular |

C37H46N6O10S2 |

Peso molecular |

798.9 g/mol |

Nombre IUPAC |

2-[3-[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonic acid |

InChI |

InChI=1S/C37H46N6O10S2/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30/h7-8,17-18,33,40H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53)/b30-17+,31-18+ |

Clave InChI |

UTKVRKBXINFLIH-HRTPUDOWSA-N |

SMILES |

CC1=C(C(N=C1C=C2C(=C(C(=O)N2)C)C=C)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C=C)C)C)CCC(=O)NCCS(=O)(=O)O)CCC(=O)NCCS(=O)(=O)O |

SMILES isomérico |

CC1=C(C(N=C1/C=C/2\C(=C(C(=O)N2)C)C=C)CC3=C(C(=C(N3)/C=C/4\C(=C(C(=O)N4)C=C)C)C)CCC(=O)NCCS(=O)(=O)O)CCC(=O)NCCS(=O)(=O)O |

SMILES canónico |

CC1=C(C(N=C1C=C2C(=C(C(=O)N2)C)C=C)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C=C)C)C)CCC(=O)NCCS(=O)(=O)O)CCC(=O)NCCS(=O)(=O)O |

Sinónimos |

taurobilirubin |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Taurobilirubin belongs to the family of bilirubin derivatives, which include natural and synthetic conjugates, halogenated forms, and metabolic byproducts. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Comparisons

Key Differences

- Solubility and Diagnostic Utility: this compound’s water solubility contrasts with unconjugated bilirubin’s lipid solubility, which necessitates alcohol or surfactants for detection in indirect assays . Bilirubin glucuronide, the natural conjugate, shares water solubility with this compound but is enzymatically synthesized in vivo, whereas this compound is chemically synthesized for standardized testing .

- Chemical Stability: Halogenated derivatives like dibromo-bilirubin are less stable and primarily of historical interest in early bilirubin chemistry . This compound’s synthetic taurine conjugation enhances stability, making it preferable for long-term storage in diagnostic kits .

- Clinical Relevance: Elevated unconjugated bilirubin indicates hemolysis or Gilbert’s syndrome, while conjugated bilirubin (e.g., this compound analogs) points to biliary obstruction or hepatitis . Urobilinogen, a downstream metabolite, aids in differentiating prehepatic vs. posthepatic jaundice .

Research Findings

- This compound is critical for standardizing direct bilirubin assays, reducing inter-laboratory variability in diagnosing neonatal jaundice and liver disease .

- Studies using synthetic conjugates like this compound have clarified the role of bilirubin’s solubility in its antioxidant properties, which may protect against atherosclerosis .

- Halogenated bilirubin derivatives (e.g., dibromo-bilirubin) were historically used to study bilirubin’s reactivity but lack modern diagnostic applications due to instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.